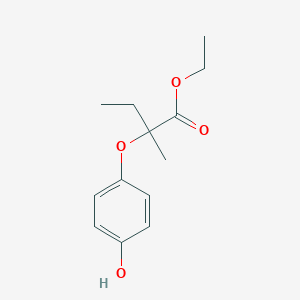
2,2-Dimethylpropane-1,3-diol;propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
2,2-Dimethylpropane-1,3-diol can be synthesized through several methods. One common industrial method involves the aldol reaction of formaldehyde and isobutyraldehyde, which produces hydroxypivaldehyde as an intermediate. This intermediate can then be converted to 2,2-dimethylpropane-1,3-diol either by a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon . Another method involves the reduction of dimethylmalonic acid or its esters with hydrogen or lithium aluminum hydride .
化学反応の分析
2,2-Dimethylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or acids using oxidizing agents.
Esterification: Reacts with inorganic acids and carboxylic acids to form esters plus water.
Protection of Carbonyl Groups: Used to protect carbonyl groups as 4,4-dimethyl-1,3-dioxanes.
Formation of Cyclic Derivatives: Tends to form cyclic derivatives due to the Thorpe-Ingold effect.
科学的研究の応用
2,2-Dimethylpropane-1,3-diol has numerous applications in scientific research:
Chemistry: Used in the synthesis of polyesters, which enhances the stability of products towards heat, light, and water.
Biology: Acts as a protecting group for ketones in various biochemical reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of synthetic lubricants, paints, varnishes, and dyes.
作用機序
The mechanism of action of 2,2-dimethylpropane-1,3-diol involves its ability to form stable esters and cyclic derivatives. The presence of two methyl groups at the alpha carbon atom contributes to its high chemical and thermal stability. This stability allows it to act as a protecting group for carbonyl compounds and participate in various esterification reactions .
類似化合物との比較
2,2-Dimethylpropane-1,3-diol is unique due to its high stability and tendency to form cyclic derivatives. Similar compounds include:
Pentaerythritol: Another polyol used in the synthesis of polyesters and alkyd resins.
Trimethylolethane: Used in the production of coatings and plasticizers.
Trimethylolpropane: Employed in the manufacture of polyurethanes and synthetic lubricants.
These compounds share similar applications but differ in their chemical structures and specific properties, making 2,2-dimethylpropane-1,3-diol particularly valuable for its stability and versatility in forming cyclic derivatives.
特性
CAS番号 |
211179-82-7 |
|---|---|
分子式 |
C8H18O4 |
分子量 |
178.23 g/mol |
IUPAC名 |
2,2-dimethylpropane-1,3-diol;propanoic acid |
InChI |
InChI=1S/C5H12O2.C3H6O2/c1-5(2,3-6)4-7;1-2-3(4)5/h6-7H,3-4H2,1-2H3;2H2,1H3,(H,4,5) |
InChIキー |
HDBGUUPYIOQMGM-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)O.CC(C)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
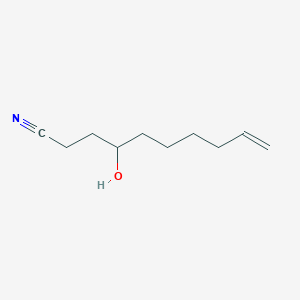
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
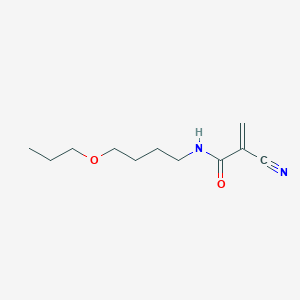

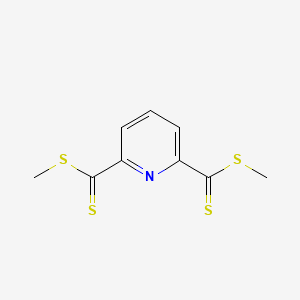
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
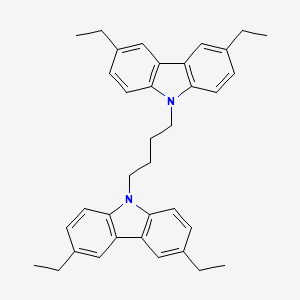
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)

